(Z)-2-cyano-N-(2-(dimethylamino)ethyl)-3-(4-fluorophenyl)acrylamide
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Overview
Description
(Z)-2-cyano-N-(2-(dimethylamino)ethyl)-3-(4-fluorophenyl)acrylamide is a synthetic organic compound that features a cyano group, a dimethylaminoethyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-N-(2-(dimethylamino)ethyl)-3-(4-fluorophenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, malononitrile, and N,N-dimethylethylenediamine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with malononitrile in the presence of a base, such as piperidine, to form (Z)-2-cyano-3-(4-fluorophenyl)acrylonitrile.
Amidation Reaction: The resulting acrylonitrile is then reacted with N,N-dimethylethylenediamine under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives of the fluorophenyl group.
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, facilitating various transformations.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving cyano and fluorophenyl groups.
Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: The compound’s potential therapeutic properties can be explored for the treatment of various diseases, including cancer and neurological disorders.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(2-(dimethylamino)ethyl)-3-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The dimethylaminoethyl group can modulate the compound’s solubility and overall pharmacokinetic properties.
Comparison with Similar Compounds
(Z)-2-cyano-N-(2-(dimethylamino)ethyl)-3-(4-chlorophenyl)acrylamide: Similar structure but with a chlorine atom instead of fluorine.
(Z)-2-cyano-N-(2-(dimethylamino)ethyl)-3-(4-bromophenyl)acrylamide: Similar structure but with a bromine atom instead of fluorine.
(Z)-2-cyano-N-(2-(dimethylamino)ethyl)-3-(4-methylphenyl)acrylamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorophenyl group in (Z)-2-cyano-N-(2-(dimethylamino)ethyl)-3-(4-fluorophenyl)acrylamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
(Z)-2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-18(2)8-7-17-14(19)12(10-16)9-11-3-5-13(15)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,17,19)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNAVVSPCQIXDS-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=CC1=CC=C(C=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCNC(=O)/C(=C\C1=CC=C(C=C1)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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